molecular formula C8H8BrNO4S B1334216 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene CAS No. 849035-67-2

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Cat. No.: B1334216
CAS No.: 849035-67-2
M. Wt: 294.12 g/mol
InChI Key: ZXOQKCSPENGHOG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is an organic compound that features a bromomethyl group, a methylsulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-(methylsulfonyl)toluene to introduce the nitro group, followed by bromination to attach the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction pathway and the reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations to yield desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved often include covalent bonding with target molecules or modulation of biochemical pathways .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene can be compared with similar compounds such as:

    1-(Chloromethyl)-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-(ethylsulfonyl)-2-nitrobenzene: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

    1-(Bromomethyl)-4-(methylsulfonyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQKCSPENGHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375515
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-67-2
Record name 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
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